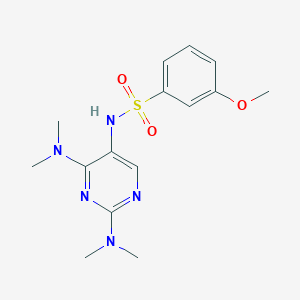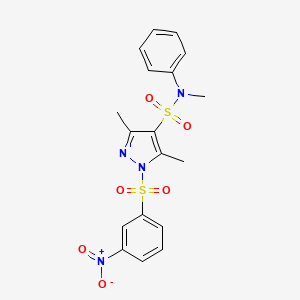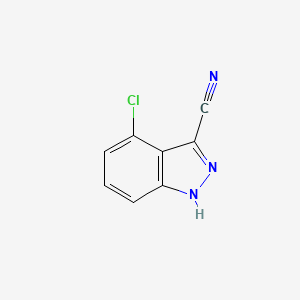
Methyl 3-(((4-(5-chloro-2-methylphenyl)piperazinyl)thioxomethyl)amino)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(((4-(5-chloro-2-methylphenyl)piperazinyl)thioxomethyl)amino)thiophene-2-carboxylate” is a chemical compound with the molecular formula C18H20ClN3O2S2 and a molecular weight of 409.95. It is used for pharmaceutical testing .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. As a research chemical, it may be used in a variety of experimental contexts, but these would depend on the specific goals of the research .Physical and Chemical Properties Analysis
This compound has a molecular weight of 409.95. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : This compound is involved in synthesis reactions, such as the creation of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones. These syntheses involve reactions like base-catalysed ring closure and N-methylation, which are fundamental in chemical research (Sedlák et al., 2008).
- Crystal Structure Analysis : Research on crystal structure, spectroscopic characterization, and density functional theory calculations have been done on related thiophene derivatives. These studies provide insights into the molecular geometry, vibrational frequencies, and NMR chemical shifts, which are crucial for understanding the compound's physical and chemical properties (Pekparlak et al., 2018).
Biological Applications
- Antimicrobial Activities : Thiophene derivatives, including those related to Methyl 3-(((4-(5-chloro-2-methylphenyl)piperazinyl)thioxomethyl)amino)thiophene-2-carboxylate, have been synthesized and tested for antimicrobial activities. These studies contribute to the development of new compounds with potential applications in fighting bacterial and fungal infections (Bektaş et al., 2007).
- Anti-Inflammatory and Analgesic Properties : Novel thiophene derivatives have been synthesized and screened for anti-inflammatory and analgesic activities. This research is crucial for developing new pharmacological agents targeting pain and inflammation (Abu‐Hashem et al., 2020).
Toxicological Assessments
- Genotoxic and Carcinogenic Potentials : The genotoxic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor of local anesthetics and related to the compound of interest, have been assessed using in vitro and in silico methodologies. This research is vital for understanding the safety profile of these compounds in medical and industrial applications (Lepailleur et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S2/c1-12-3-4-13(19)11-15(12)21-6-8-22(9-7-21)18(25)20-14-5-10-26-16(14)17(23)24-2/h3-5,10-11H,6-9H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUKNAOGCSHKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate](/img/structure/B2979001.png)





![1-(2-chlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2979009.png)


![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2979017.png)
![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2979019.png)

![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2979021.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2979023.png)
